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molecular formula C15H14O4 B8814899 2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde

2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde

Cat. No. B8814899
M. Wt: 258.27 g/mol
InChI Key: SVVNEEADTVEIMO-UHFFFAOYSA-N
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Patent
US09303065B2

Procedure details

A solution of 2-(benzyloxy)-6-hydroxy-4-methoxybenzaldehyde (Example 1C, 3.46 g, 13.4 mmol) in N,N-dimethylformamide (50 mL) was treated with powdered anhydrous cesium carbonate (4.58 g, 14.05 mmol) added all at once. The resulting mixture was stirred in vacuo for 10 min. and then flushed with nitrogen. The reaction flask was placed in a water bath (22° C.) and treated with chloroacetone (1.74 g, 18.7 mmol) added dropwise over 5 min. The resulting mixture was then stirred at 22° C. for 18 h (no starting aldehyde left by tlc and formation of the intermediate alkylated aldehyde). The solid was filtered and washed with N,N-dimethylformamide. The filtrate was evaporated in vacuo and the residual oil was diluted with ethyl acetate (300 mL), washed with cold 0.1 N hydrochloric acid, saturated sodium bicarbonate and brine. After drying over anhydrous magnesium sulfate, evaporation of the solvent gave a thick syrup. This syrup was diluted with tetrahydrofuran (50 mL) and ethyl acetate (50 mL), treated p-toluenesulfonic acid monohydrate (0.2 g) and stirred at 20° C. for 1 h (tlc indicated complete cyclization of the intermediate alkylated aldehyde to the benzofuran). The reaction mixture was diluted with ethyl acetate (300 mL), washed with saturated sodium bicarbonate and brine. After drying over anhydrous magnesium sulfate, evaporation of the solvent gave a thick syrup. Chromatography on silica gel (4×12 cm, elution toluene-ethyl acetate 2-4%) gave 3.51 g (88% yield) of the title benzofuran as a yellow solid. Recrystallization from ethyl acetate (10 mL) and hexane (20 mL) gave the title material as large yellow prisms (3.15 g). LC (Method D): 2.148 min. HRMS (ESI) calcd for C18H17O4 [M+H]+ m/z 297.1121, found 297.1092. 1H NMR (CDCl3, 600 MHz) δ 2.51 (s, 3H), 3.82 (s, 3H), 5.13 (s, 2H), 6.37 (d, J=1.77 Hz, 1H), 6.63 (broad s, 1H), 7.34 (broad t, 1H), 7.39 (broad t, 2H), 7.44 (broad d, 2H), 7.55 (d, J=0.7 Hz, 1H).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
3.46 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
4.58 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkylated aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkylated aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Quantity
50 mL
Type
solvent
Reaction Step Nine
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([OH:19])[C:10]=1[CH:11]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:27][C:28](=[O:30])[CH3:29].O1C2C=CC=CC=2C=C1>CN(C)C=O.O1CCCC1.C(OCC)(=O)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:1]([O:8][C:9]1[C:10]2[CH:11]=[C:27]([C:28](=[O:30])[CH3:29])[O:19][C:13]=2[CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,9.10|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
3.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C(=CC(=C1)OC)O
Name
cesium carbonate
Quantity
4.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
1.74 g
Type
reactant
Smiles
ClCC(C)=O
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
alkylated aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alkylated aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1C=CC=C2
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in vacuo for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added all at once
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction flask was placed in a water bath
ADDITION
Type
ADDITION
Details
added dropwise over 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with N,N-dimethylformamide
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residual oil was diluted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with cold 0.1 N hydrochloric acid, saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate, evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a thick syrup
STIRRING
Type
STIRRING
Details
stirred at 20° C. for 1 h (tlc
Duration
1 h
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate, evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a thick syrup

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC2=C1C=C(O2)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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